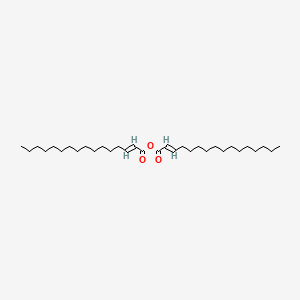
2-Hexadecenoic acid, anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecenoic acid, anhydride is an organic compound derived from 2-Hexadecenoic acid. It is a type of acid anhydride, which is characterized by having two acyl groups bonded to the same oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexadecenoic acid, anhydride can be synthesized through the reaction of 2-Hexadecenoic acid with a dehydrating agent. Common dehydrating agents include phosphorus pentoxide (P4O10) and acetic anhydride. The reaction typically involves heating the mixture to remove water and form the anhydride.
Industrial Production Methods
Industrial production of this compound often involves the use of acid chlorides and carboxylate salts. For example, the reaction of 2-Hexadecenoic acid chloride with sodium 2-Hexadecenoate can produce the anhydride. This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadecenoic acid, anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-Hexadecenoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols, often in the presence of a catalyst like pyridine.
Aminolysis: Amines, typically at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), under anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Hexadecenoic acid.
Alcoholysis: Esters of 2-Hexadecenoic acid.
Aminolysis: Amides of 2-Hexadecenoic acid.
Reduction: Primary alcohols derived from 2-Hexadecenoic acid.
Applications De Recherche Scientifique
2-Hexadecenoic acid, anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form esters, amides, and other derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hexadecenoic acid, anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can be attacked by nucleophiles such as water, alcohols, and amines. This leads to the formation of various products, including acids, esters, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
2-Hexadecenoic acid, anhydride can be compared with other acid anhydrides, such as:
Acetic anhydride: Commonly used in acetylation reactions.
Maleic anhydride: Used in the production of resins and as a dienophile in Diels-Alder reactions.
Succinic anhydride: Utilized in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and research.
Propriétés
Numéro CAS |
71520-00-8 |
|---|---|
Formule moléculaire |
C32H58O3 |
Poids moléculaire |
490.8 g/mol |
Nom IUPAC |
[(E)-hexadec-2-enoyl] (E)-hexadec-2-enoate |
InChI |
InChI=1S/C32H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3/b29-27+,30-28+ |
Clé InChI |
CFJSABLFNNINIE-QAVVBOBSSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C(=O)OC(=O)/C=C/CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















